molecular formula C9H8F3NO3 B1602634 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene CAS No. 655-08-3

1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B1602634
CAS RN: 655-08-3
M. Wt: 235.16 g/mol
InChI Key: AKLSDZQCGRHYNP-UHFFFAOYSA-N
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Description

“1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 655-08-3. It has a molecular weight of 235.16 . The IUPAC name for this compound is 1-ethoxy-2-nitro-4-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular formula of “1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene” is C9H8F3NO3 . The InChI code for this compound is 1S/C9H8F3NO3/c1-2-16-8-4-3-6 (9 (10,11)12)5-7 (8)13 (14)15/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

  • Melting point: 31-32 °C
  • Boiling point: 268.7±40.0 °C (Predicted)
  • Density: 1.341±0.06 g/cm3 (Predicted)

Scientific Research Applications

Molecular Electronic Devices

A molecule containing a nitroamine redox center was used in an electronic device, exhibiting negative differential resistance and a significant on-off peak-to-valley ratio, highlighting the potential of nitro-substituted compounds in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Synthesis of Diazadihydroacenaphthylene Derivatives

1-Benzylamino-1-methylthio-2-nitroethene derivatives were transformed into new 3-methylsulfanyl-8a,8b-dihydro-5H-1-oxa-2,4-diazaacenaphthylenes, showcasing the synthetic utility of nitro-substituted compounds in generating novel heterocyclic structures (Y. Soro, Fante Bamba, S. Siaka, & J. Coustard, 2006).

Structural Analysis of Ethyl 3-carboxy-5-nitrobenzoate

In-depth structural analysis of ethyl 3-carboxy-5-nitrobenzoate provided insights into molecular conformation and interactions, critical for understanding the chemical behavior of similar nitro-substituted compounds (Yaling Liu, Pei Zou, M. Xie, S. Luo, & Yongjun He, 2009).

Antiferromagnetic Exchange Interaction

Investigation into the antiferromagnetic exchange interaction among spins in a nitroxide radical compound underscored the significance of nitro-substituted benzene rings in studying magnetic properties (Junpei Fujita, Masakazu Tanaka, H. Suemune, N. Koga, K. Matsuda, & H. Iwamura, 1996).

Safety And Hazards

The safety information for “1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-ethoxy-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLSDZQCGRHYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589568
Record name 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene

CAS RN

655-08-3
Record name 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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